molecular formula C13H12N4O B2703127 (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide CAS No. 328542-09-2

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide

Cat. No.: B2703127
CAS No.: 328542-09-2
M. Wt: 240.266
InChI Key: XGDAYPNVUDKBHL-SXGWCWSVSA-N
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Description

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide is a hydrazone Schiff base ligand designed for researchers exploring novel metal-based anticancer agents. As part of the functionally substituted hydrazones, this compound is a versatile pharmacophore known for its ability to form stable coordination complexes with various transition metals, which can significantly enhance its biological properties . Metal complexation is a key strategy in developing new therapeutic agents, and hydrazone ligands are central to this research due to their impressive range of potential pharmacological uses, which include anticancer, anti-inflammatory, bactericide, and fungicide activities . Recent studies on a closely related nicotinohydrazide ligand, N'-(pyridin-2-ylmethylene)nicotinohydrazide (HL), have demonstrated its value in forming mononuclear zinc(II) coordination compounds . The resulting complex exhibited promising antitumor activity in vitro and in vivo against Dalton's lymphoma malignant cancer cell lines . The study found that the zinc complex could induce concentration-dependent cytotoxicity and apoptotic cell death, leading to a decrease in cell viability and tumor volume, and ultimately, an increase in the life span of treated mice . Molecular docking studies also suggest that such complexes can inhibit recombinant mouse tumor-necrosis factor-alpha (mTNF), indicating a potential mechanism of action . This product is presented to the scientific community to further investigations into cytotoxic activities, mechanism of action, and the development of new coordination polymers with potentially enhanced efficacy and selectivity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDAYPNVUDKBHL-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide typically involves the condensation reaction between 6-methyl nicotinohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide. These compounds have been shown to exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of various hydrazone derivatives on human cancer cell lines, including lung (A549), gastric (BGC823), and esophageal (Eca109) cancer cells. The results indicated that the compound exhibited concentration-dependent antiproliferative activity, with IC50 values ranging from 6.5 to 18.3 µM for the metal complexes derived from the hydrazone .

Cell Line IC50 (µM) Mechanism of Action
A5496.5Induction of apoptosis
BGC82312.0Cell cycle arrest
Eca10918.3Increased pro-apoptotic factors (p53, Bax)

This table summarizes the cytotoxicity findings, emphasizing the effectiveness of this compound and its metal complexes in inducing apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Klebsiella pneumoniae18

The data illustrates the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease management.

Coordination Chemistry and Metal Complexes

The coordination of this compound with transition metals has been explored to enhance its biological activities. Metal complexes often exhibit improved stability and bioactivity compared to their parent ligands.

Case Study: Zinc(II) Complex

A zinc(II) complex of this compound was synthesized and characterized using X-ray diffraction and spectroscopic methods. The complex displayed enhanced cytotoxicity compared to the free ligand, with an IC50 value of 4 µM against pancreatic cancer cell lines .

Complex IC50 (µM) Biological Activity
Zinc(II) Complex4Enhanced anticancer activity
Free Ligand10Moderate anticancer activity

The table highlights the significant improvement in biological activity upon coordination with zinc(II), suggesting that metal complexation is a promising strategy for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with the replication process and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nicotinohydrazide derivatives vary in substituents on the pyridine and hydrazide moieties, which significantly influence their biological and coordination properties:

Compound Key Substituents Biological Activity Coordination Behavior Reference
(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide 6-methyl (pyridine), pyridin-2-ylmethylene Antitumor (IC₅₀: 5–20 µM) Binds Zn(II) via pyridine N, azomethine N, and carbonyl O
6-bromo-N'-(2-chlorobenzylidene)nicotinohydrazide 6-bromo (pyridine), 2-chlorobenzylidene Antimicrobial (MIC: 3.12–12.5 µg/mL) Forms hydrogen-bonded 1D chains
Isatin–nicotinohydrazide hybrids (e.g., 6-methoxy derivative) 6-methoxy (pyridine), halogenated isatin Anti-tubercular (MIC: 1.56–3.12 µg/mL) Enhanced lipophilicity improves membrane penetration
N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide (HL) Unsubstituted pyridine, phenyl group Lanthanide coordination (e.g., La³⁺) η³-coordination mode with Ln(III) ions

Key Observations :

  • Substituent Position : Methyl or bromo groups at the 6-position of the pyridine ring (as in the target compound and 6-bromo derivatives) enhance steric bulk and electron-withdrawing effects, improving antitumor and antimicrobial activities .
  • Hydrazide Modifications : Hybrids with isatin moieties (e.g., 5-Cl or 5-Br substitutions) show superior anti-tubercular activity due to increased lipophilicity, whereas bulky groups (e.g., 6-phenyl) reduce efficacy .
  • Coordination Diversity : The ligand’s ability to adopt η³-coordination (pyridine N, azomethine N, carbonyl O) enables stable complexes with Zn(II), Hg(II), and lanthanides, influencing their cytotoxic or catalytic properties .
Computational and Crystallographic Insights
  • DFT Studies : The Z-isomer of the target compound is energetically favored over the E-isomer, with a 5–8 kcal/mol energy difference, aligning with experimental NMR and UV-Vis data .
  • Crystal Packing : Hydrogen-bonding networks (N–H···O/N) stabilize the solid-state structure, as seen in similar compounds like 6-bromo derivatives, which form 1D chains or dimers .

Biological Activity

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is of particular interest for its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 6-methylnicotinohydrazide and pyridine-2-carboxaldehyde. The resulting product can be characterized using various techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.
  • X-ray Crystallography : For detailed structural analysis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HCT-1163.67Induction of apoptosis via mitochondrial pathway
MDA-MB-2317.43Cell cycle arrest at G2/M phase
A5495.7Disruption of mitochondrial membrane potential

The compound exhibited a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as annexin V positivity and caspase activation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, with results indicating:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study focused on the cytotoxic effects of this compound against various cancer cell lines, confirming its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
  • Metal Complexes : The formation of metal complexes with zinc(II) has been explored to enhance the biological activity of the ligand. These complexes demonstrated improved cytotoxicity compared to the uncoordinated ligand, indicating that metal coordination can significantly affect biological properties .
  • Mechanistic Insights : Molecular docking studies have provided insights into the interactions between this compound and target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .

Q & A

Q. Q1. What are the standard synthetic routes for (Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide, and how is its purity validated?

A1. The ligand is synthesized via condensation of nicotinohydrazide with 2-pyridinecarboxaldehyde in methanol under reflux for 2–4 hours . Post-synthesis, purity is validated using:

  • FTIR spectroscopy : Confirming C=N (azomethine) stretch at 1600–1620 cm⁻¹ and N–H stretch at 3200–3300 cm⁻¹ .
  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (imine proton) and δ 150–160 ppm (C=N) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry (Z-configuration) and hydrogen-bonding networks .

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing its metal complexes?

A2. For lanthanide/transition-metal complexes:

  • UV-Vis spectroscopy : Monitors d-d transitions (e.g., Mn(II) at ~500 nm) and ligand-to-metal charge transfer .
  • Magnetic susceptibility : Determines coordination geometry (e.g., La³⁺ with CN=11 shows μeff ≈ 0 BM) .
  • X-ray crystallography : Reveals coordination modes (e.g., η³-binding in La³⁺ complexes with distorted pentacapped trigonal prism geometry) .
  • Conductivity measurements : Confirms ionic/non-ionic nature (e.g., [Mn(L1)(NO₃)(H₂O)₂]NO₃ shows Λₘ = 120–140 S cm² mol⁻¹) .

Advanced Research Questions

Q. Q3. How does the ligand’s coordination behavior vary across lanthanide vs. transition-metal ions, and what drives these differences?

A3.

  • Lanthanides : Prefer high coordination numbers (CN=9–11) via η³-binding (pyridine N, azomethine N, carbonyl O) and accommodate ancillary ligands (nitrate, H₂O) .
    • Example: La³⁺ forms [La(HL)₂(NO₃)₂(H₂O)]⁺ with 11-coordinate geometry .
  • Transition metals : Adopt lower CN (e.g., Mn(II) with CN=7) and favor bidentate/tridendate binding. Steric effects and ionic radius dictate binding modes .
    • Example: Mn(II) in [Mn(L1)(NO₃)(H₂O)₂]⁺ uses L1 as a tridentate pincer ligand .

Q. Q4. How can computational methods resolve contradictions in experimental data (e.g., conflicting coordination numbers)?

A4.

  • Density Functional Theory (DFT) : Optimizes geometry and calculates bond lengths/angles to validate crystallographic data .
  • Molecular Dynamics (MD) : Simulates ligand flexibility in solution to explain variable binding modes .
  • Electron Localization Function (ELF) : Maps electron density to clarify bonding ambiguities (e.g., nitrate vs. water coordination) .

Q. Q5. What strategies enhance the SOD-mimetic activity of its Mn(II) complexes?

A5.

  • Ligand modification : Introducing electron-withdrawing groups (e.g., –NO₂) increases redox activity for O₂⁻ dismutation .
  • Solvent tuning : Aqueous methanol improves solubility and stabilizes Mn(II)-O₂⁻ intermediates .
  • Structural preorganization : Rigid supramolecular architectures (e.g., 2D sheets in [Mn(L1)(NO₃)(H₂O)₂]⁺) enhance catalytic stability .

Q. Q6. How does the ligand’s supramolecular architecture influence magnetic properties in heterometallic {DyIII₂FeII₂} grids?

A6.

  • Hydrogen bonding : Stabilizes SCO (spin crossover) and slow magnetic relaxation via N–H···O/F interactions .
  • Ligand field effects : Fe(II) centers in [Dy₂Fe₂(H₂L)₄(OH)₆]⁴⁺ exhibit one/two-step SCO due to Jahn-Teller distortions .
  • Magnetic coupling : Antiferromagnetic DyIII-FeII interactions suppress quantum tunneling of magnetization (QTM) .

Methodological Challenges

Q. Q7. How to address discrepancies in reported SOD activities of analogous hydrazone complexes?

A7.

  • Standardize assay conditions : Use identical pH (7.4), temperature (25°C), and O₂⁻ sources (e.g., xanthine oxidase) .
  • Control ligand protonation : Preclude false positives by pre-equilibrating complexes in assay buffer .
  • Cross-validate with EPR : Confirm O₂⁻ scavenging via spin-trapping agents (e.g., DMPO) .

Q. Q8. What crystallographic pitfalls complicate structure determination of high-CN lanthanide complexes?

A8.

  • Disorder modeling : Use SHELXL’s PART/SUMP instructions to refine split positions (e.g., disordered nitrate in [Nd(HL)₂(NO₃)(H₂O)₂]²⁺) .
  • Absorption correction : Apply SADABS for heavy-atom absorption (μ > 5 mm⁻¹) .
  • Hydrogen placement : Restrain O–H and N–H distances (DFIX/SADI in SHELXTL) .

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